N-butyl-4-{[6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-methylbenzamide
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Overview
Description
N-BUTYL-4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a quinazolinone core, methoxy groups, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the methoxy groups, and attachment of the butyl chain. Common reagents used in these steps include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, and the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the quinazolinone core can yield dihydroquinazolinones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-BUTYL-4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-BUTYL-4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE include other quinazolinone derivatives and compounds with similar functional groups.
Properties
Molecular Formula |
C31H35N3O5 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
N-butyl-4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-methylbenzamide |
InChI |
InChI=1S/C31H35N3O5/c1-6-7-15-32(3)29(35)24-13-11-22(12-14-24)19-34-30(36)25-17-27(38-4)28(39-5)18-26(25)33(31(34)37)20-23-10-8-9-21(2)16-23/h8-14,16-18H,6-7,15,19-20H2,1-5H3 |
InChI Key |
SOJLNKZWNMHQQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC(=C4)C)OC)OC |
Origin of Product |
United States |
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